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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B15611971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AST5902
trimesylate's parent compound, Alflutinib (Furmonertinib), in combination with other cancer

therapies for the treatment of non-small cell lung cancer (NSCLC). AST5902 is the principal

active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI). The data and protocols presented here are based on preclinical

and clinical studies of Alflutinib, and are intended to guide further research and development of

AST5902-based combination therapies.

Introduction
AST5902 trimesylate is the active metabolite of Alflutinib (Furmonertinib), a potent and

selective inhibitor of EGFR sensitizing and resistance mutations, including the T790M mutation,

in NSCLC. While monotherapy with third-generation EGFR TKIs has shown significant efficacy,

acquired resistance often limits long-term clinical benefit. Combination therapies are a key

strategy to overcome resistance, enhance anti-tumor activity, and improve patient outcomes.

This document details the application of Alflutinib in combination with chemotherapy, anti-

angiogenic agents, and other targeted therapies.

Data Summary of Alflutinib Combination Therapies
The following tables summarize the quantitative data from clinical studies evaluating Alflutinib

in combination with other cancer therapies.
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Table 1: Alflutinib in Combination with Chemotherapy

Combinat
ion
Therapy

Cancer
Type

Line of
Treatmen
t

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Key
Adverse
Events
(Grade
≥3)

Alflutinib

(160mg

QD) +

Pemetrexe

d +

Carboplatin

EGFR-

mutant

advanced

NSCLC

(after

progressio

n on 3rd-

gen EGFR-

TKI)

Second-

line or later
- - -

Diarrhea,

Leukopeni

a/Neutrope

nia,

Anemia,

Thrombocy

topenia[1]

Alflutinib

(80mg QD)

+

Pemetrexe

d +

Carboplatin

EGFR-

mutant

advanced

NSCLC

(ctDNA

uncleared)

First-line - - -

Not

specified in

provided

abstracts

Alflutinib

(80mg QD)

+

Pemetrexe

d +

Carboplatin

+

Bevacizum

ab

EGFR-

mutant

advanced

NSCLC

(ctDNA

uncleared)

First-line - - -

Not

specified in

provided

abstracts

Data from ongoing clinical trials (NCT05334277) is not yet fully reported.
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Table 2: Alflutinib in Combination with Anti-Angiogenic
Agents

Combinat
ion
Therapy

Cancer
Type

Line of
Treatmen
t

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Key
Adverse
Events
(Grade
≥3)

Alflutinib

(160mg

QD) +

Anlotinib

(8mg QD,

2 weeks

on/1 week

off)

EGFR-

mutant

advanced

NSCLC

with brain

metastases

First-line - - -

Not

specified in

provided

abstracts[2

]

Alflutinib

(240mg

QD) +

Bevacizum

ab

(15mg/kg

Q3W) +

Pemetrexe

d

EGFR-

mutant

NSCLC

with

leptomenin

geal

metastasis

- - - -

Diarrhea,

Leukopeni

a/Neutrope

nia,

Anemia,

Thrombocy

topenia[1]

Data from ongoing clinical trials (NCT06483672, NCT06643000) is not yet fully reported.

Table 3: Alflutinib in Combination with Other Targeted
Therapies
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Combination
Therapy

Cancer Type
Line of
Treatment

Outcome
Key Adverse
Events

Alflutinib +

Crizotinib (MET

inhibitor)

EGFR L861Q

mutant NSCLC

with MET

amplification

(post-osimertinib

+ chemo and

afatinib)

Third-line

Partial remission

with a PFS of 6

months[3]

Not specified in

provided abstract

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by AST5902
AST5902, as the active metabolite of Alflutinib, targets and inhibits the tyrosine kinase activity

of mutant EGFR. This blockade disrupts downstream signaling pathways crucial for cancer cell

proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
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EGFR signaling pathway inhibition by AST5902.

Combination Therapy Workflow: Clinical Trial Design
The following diagram illustrates a typical workflow for a clinical trial investigating Alflutinib in

combination with chemotherapy and an anti-angiogenic agent, based on the design of

NCT05334277.
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Workflow of a combination therapy clinical trial.

EGFR and VEGF Dual Inhibition Signaling Pathway
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The combination of an EGFR inhibitor like Alflutinib with an anti-angiogenic agent targeting the

VEGF pathway offers a dual blockade of tumor growth and angiogenesis. EGFR signaling can

upregulate VEGF expression, and VEGF signaling can contribute to resistance to EGFR

inhibitors.[3][4]

Tumor Cell

Endothelial Cell

EGFR EGFR Signaling
(PI3K/AKT, RAS/MAPK)

VEGF Expression
Upregulates

VEGFR

Activates

VEGF Signaling Angiogenesis

AST5902
Inhibition

Anti-VEGF Agent
(e.g., Bevacizumab)

Inhibition

Click to download full resolution via product page

Dual inhibition of EGFR and VEGF signaling pathways.

Experimental Protocols
Protocol 1: In Vivo Xenograft Model for Alflutinib
Combination Therapy
Objective: To evaluate the in vivo efficacy of Alflutinib in combination with another therapeutic

agent in a mouse xenograft model of NSCLC.

Materials:

Immunodeficient mice (e.g., NOD-SCID or nude mice)

NSCLC cell line with a relevant EGFR mutation (e.g., H1975 for T790M)

Alflutinib (formulated for oral gavage)

Combination agent (formulated for appropriate administration route)

Matrigel (or similar)
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Calipers for tumor measurement

Standard animal housing and care facilities

Procedure:

Cell Culture: Culture the chosen NSCLC cell line under standard conditions.

Tumor Implantation:

Harvest and resuspend cells in a mixture of media and Matrigel.

Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth regularly using calipers.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into

treatment groups (e.g., Vehicle control, Alflutinib alone, combination agent alone, Alflutinib

+ combination agent).

Drug Administration:

Administer Alflutinib and the combination agent according to the predetermined dosing

schedule and route of administration. For example, Alflutinib is typically administered daily

via oral gavage.

Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor for any signs of toxicity.

Endpoint:

Continue treatment for a specified duration or until tumors in the control group reach a

maximum allowable size.
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Euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).

Data Analysis:

Compare tumor growth inhibition between the different treatment groups.

Analyze changes in body weight as an indicator of toxicity.

Perform statistical analysis to determine the significance of any observed differences.

Protocol 2: Clinical Trial Protocol for Alflutinib in
Combination with Chemotherapy and Bevacizumab
(Based on NCT05334277)
Objective: To evaluate the efficacy and safety of Alflutinib in combination with chemotherapy

and bevacizumab in patients with advanced EGFR-mutant NSCLC.

Patient Population:

Adults with locally advanced or metastatic non-squamous NSCLC with a confirmed EGFR

sensitizing mutation.

Patients with uncleared circulating tumor DNA (ctDNA) after a 3-week induction phase of

Alflutinib monotherapy.

Treatment Plan:

Induction Phase: All patients receive Alflutinib 80 mg orally once daily for 3 weeks.

ctDNA Assessment: After the induction phase, ctDNA is assessed. Patients with cleared

ctDNA may continue on Alflutinib monotherapy.

Randomization (for patients with uncleared ctDNA):

Arm A (Monotherapy): Alflutinib 80 mg orally once daily.

Arm B (Chemotherapy Combination): Alflutinib 80 mg orally once daily, plus Pemetrexed

(500 mg/m²) and Carboplatin (AUC 5) intravenously on Day 1 of each 21-day cycle for 4
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cycles, followed by Pemetrexed maintenance.[5]

Arm C (Chemo-Anti-Angiogenic Combination): Alflutinib 80 mg orally once daily, plus

Pemetrexed (500 mg/m²), Carboplatin (AUC 5), and Bevacizumab (7.5 mg/kg)

intravenously on Day 1 of each 21-day cycle for 4 cycles, followed by Pemetrexed and

Bevacizumab maintenance.[5]

Assessments:

Efficacy: Tumor response will be assessed every 6-9 weeks using RECIST 1.1 criteria.

Primary endpoint is Progression-Free Survival (PFS). Secondary endpoints include Overall

Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).

Safety: Adverse events will be monitored and graded according to CTCAE criteria.

Protocol 3: Clinical Trial Protocol for Alflutinib in
Combination with Anlotinib for NSCLC with Brain
Metastases (Based on NCT06483672)
Objective: To evaluate the efficacy and safety of Alflutinib in combination with anlotinib as a

first-line treatment for patients with EGFR-mutant advanced NSCLC and brain metastases.[2]

Patient Population:

Adults with untreated, advanced EGFR-mutant NSCLC with brain metastases.

Treatment Plan:

Alflutinib 160 mg orally once daily.[2]

Anlotinib 8 mg orally once daily for 14 days, followed by a 7-day break (21-day cycle).[2]

Assessments:

Efficacy: Intracranial and systemic tumor response will be assessed regularly. Primary

endpoints may include intracranial ORR and PFS.
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Safety: Monitoring for adverse events, with particular attention to toxicities associated with

both agents.

Conclusion
The combination of AST5902's parent compound, Alflutinib, with chemotherapy, anti-angiogenic

agents, and other targeted therapies represents a promising strategy to enhance anti-tumor

efficacy and overcome resistance in EGFR-mutant NSCLC. The provided data and protocols

serve as a foundation for further investigation into these combination approaches. Future

studies are needed to fully elucidate the optimal combinations, dosing schedules, and patient

populations that will derive the greatest benefit from these therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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